Tetrahydro-3,5-dimethyl-1,3,5-triazine-1(2H)-propylamine

Description

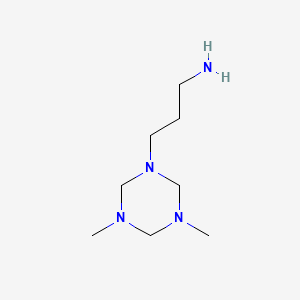

Tetrahydro-3,5-dimethyl-1,3,5-triazine-1(2H)-propylamine (CAS: 93858-61-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₂₀N₄ . Its structure comprises a partially saturated triazine ring substituted with methyl groups at positions 3 and 5, along with a propylamine side chain.

Properties

CAS No. |

93858-61-8 |

|---|---|

Molecular Formula |

C8H20N4 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-(3,5-dimethyl-1,3,5-triazinan-1-yl)propan-1-amine |

InChI |

InChI=1S/C8H20N4/c1-10-6-11(2)8-12(7-10)5-3-4-9/h3-9H2,1-2H3 |

InChI Key |

NCCWAFPSEJHJNC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CN(CN(C1)CCCN)C |

Origin of Product |

United States |

Biological Activity

Tetrahydro-3,5-dimethyl-1,3,5-triazine-1(2H)-propylamine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C8H20N4

- Molar Mass : 172.27 g/mol

- Density : Approximately 0.9 g/cm³

- Boiling Point : 413.2 ± 45.0 °C at 760 mmHg

Biological Activities

Tetrahydro-3,5-dimethyl-1,3,5-triazine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Various studies have shown that triazine derivatives can inhibit the growth of bacteria and fungi. For instance, modifications in the triazine structure have led to enhanced antibacterial properties against strains like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that certain triazine derivatives possess cytotoxic effects on cancer cell lines. A study highlighted that compounds with specific substitutions on the triazine ring demonstrated significant inhibition of tumor cell proliferation .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. These compounds showed potential in inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets in Alzheimer's disease therapy .

1. Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various triazine derivatives, tetrahydro-3,5-dimethyl-1,3,5-triazine was tested against several pathogens. The results indicated a notable decrease in microbial viability at specific concentrations, suggesting its potential as an antimicrobial agent.

2. Anticancer Activity

A recent investigation into the anticancer properties of triazine compounds found that tetrahydro-3,5-dimethyl-1,3,5-triazine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

3. Neuroprotective Studies

Research focusing on neuroprotection demonstrated that certain triazine derivatives could protect neuronal cells from oxidative stress-induced damage. The compounds were effective in reducing reactive oxygen species (ROS) levels and enhancing cell viability in vitro .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. Tetrahydro-3,5-dimethyl-1,3,5-triazine-1(2H)-propylamine can be synthesized into peptide dendrimers that demonstrate remarkable activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. These dendrimers are considered promising candidates for combating antimicrobial resistance due to their ability to neutralize the effects of efflux pumps in resistant strains .

Alzheimer's Disease Research

The triazine scaffold is being explored for its potential in treating neurodegenerative diseases like Alzheimer's. Compounds based on the triazine structure have shown effectiveness in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The interaction of these compounds with acetylcholinesterase (AChE) suggests they may also influence cognitive function by modulating neurotransmitter levels .

Chemical Synthesis and Catalysis

Catalytic Applications

this compound can function as a catalyst in organic synthesis. Its nitrogen-rich structure allows it to stabilize transition states in various chemical reactions, thus enhancing reaction rates and yields. This property is particularly useful in the synthesis of complex organic molecules where selectivity and efficiency are paramount .

Material Science

Polymer Chemistry

In material science, triazine-based compounds are being investigated for their role in developing advanced materials. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. These materials are applicable in coatings, adhesives, and composites where enhanced performance is required .

Environmental Applications

Biodegradation Studies

The environmental impact of chemical compounds is increasingly scrutinized. Research into the biodegradability of this compound suggests that its derivatives may be less toxic than traditional synthetic chemicals. Studies indicate that certain triazine derivatives can be broken down by microbial action in soil and aquatic environments, presenting a more sustainable option for industrial applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial activity; potential Alzheimer's treatment via amyloid-beta inhibition |

| Chemical Synthesis | Acts as a catalyst to enhance reaction rates in organic synthesis |

| Material Science | Improves thermal stability and mechanical properties when incorporated into polymers |

| Environmental Science | Potential for biodegradability; less toxic alternatives to traditional synthetic chemicals |

Case Study 1: Antimicrobial Peptide Dendrimers

A study synthesized peptide dendrimers using tetrahydro-3,5-dimethyl-1,3,5-triazine as a branching unit. The resulting compounds exhibited significant antimicrobial activity against E. coli and P. aeruginosa, suggesting their potential use in clinical settings to combat antibiotic resistance .

Case Study 2: Alzheimer's Disease Inhibition

Research demonstrated that triazine derivatives could inhibit Aβ aggregation effectively. The study highlighted how structural modifications influenced the binding affinity to AChE and amyloid proteins, paving the way for new therapeutic strategies against neurodegenerative diseases .

Comparison with Similar Compounds

Dazomet (Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione)

Structural Differences :

Functional Properties :

- Decomposition to MIT : Both compounds decompose to MIT under alkaline conditions. In a study comparing dazomet (marketed as Mylone®) and tridipam, dazomet required 50 mg/block to fully control the fungus Poria carbonica at pH 12, while tridipam needed 150 mg/block , indicating dazomet’s superior efficacy .

- pH Sensitivity : Higher pH buffers (e.g., pH 12) significantly enhance MIT release for both dazomet and tridipam, but the propylamine group in the target compound may alter its pH-dependent reactivity compared to dazomet’s thione group .

Tridipam

Its lower efficacy compared to dazomet (3× higher dosage required) suggests structural differences that reduce MIT yield or stability .

Structural Isomer (1-Piperazineethanamine,4-amino-N,N-dimethyl-)

Molecular Formula : Both compounds share C₈H₂₀N₄ but differ in backbone structure:

- The target compound has a triazine core, while the isomer (CAS: 41465-90-1) is a piperazine derivative with dimethylaminoethyl and amine substituents.

- Such structural divergence likely results in distinct physicochemical properties (e.g., solubility, bioavailability) and applications .

Data Table: Comparative Analysis

| Compound Name | Structure Type | Molecular Formula | CAS Number | Decomposition Product | Effective Dosage (pH 12) | pH Sensitivity |

|---|---|---|---|---|---|---|

| Tetrahydro-3,5-dimethyl-1,3,5-triazine-1(2H)-propylamine | Triazine derivative | C₈H₂₀N₄ | 93858-61-8 | Not reported | Not reported | Not reported |

| Dazomet (Mylone®) | Thiadiazine derivative | C₅H₁₀N₂S₂ | 533-74-4 | Methylisothiocyanate | 50 mg/block | High (pH 12) |

| Tridipam | Undefined | Not reported | Not reported | Methylisothiocyanate | 150 mg/block | High (pH 12) |

| 1-Piperazineethanamine,4-amino-N,N-dimethyl- | Piperazine derivative | C₈H₂₀N₄ | 41465-90-1 | Not applicable | Not applicable | Not applicable |

Key Research Findings

- pH-Driven Efficacy : Alkaline conditions (pH 12) optimize MIT release from dazomet and tridipam, enabling complete fungal control in wood preservation .

- Structural Impact on Activity : The thione group in dazomet likely enhances its reactivity compared to the propylamine group in the target compound, though direct data on the latter’s decomposition is lacking .

- Isomer Implications : Structural isomers with identical formulas but distinct backbones (e.g., triazine vs. piperazine) exhibit divergent applications, underscoring the importance of core structure in functionality .

Preparation Methods

Key Reaction Components:

- Primary or secondary amines (e.g., propylamine or substituted amines)

- Formaldehyde (aqueous solution or paraformaldehyde)

- Solvents such as water or inert organic solvents

- Acid or base catalysts to control pH and reaction rate

Specific Preparation Methods

Condensation of Amines with Formaldehyde

A common approach involves reacting a primary amine with formaldehyde under mildly alkaline or neutral conditions to form the tetrahydro-1,3,5-triazine ring. For example, the reaction of a methyl-substituted amine with formaldehyde and a propylamine derivative can yield the target compound.

- The reaction is often performed in aqueous media or mixed solvents.

- The pH is adjusted to mildly alkaline (pH 8-9) to facilitate ring closure.

- Reaction temperatures are typically ambient to moderate (20–50 °C).

- Reaction times vary from several hours to overnight stirring.

Use of Dithiocarbamic Acid Salts as Intermediates

Though more common for thiadiazine derivatives, related methods involve preparing salts of dithiocarbamic acids from amines and carbon disulfide, followed by reaction with formaldehyde and amines to form heterocyclic rings. This method can be adapted for triazine derivatives by modifying the amine components.

Amination and Coupling Reactions

For more complex substituted triazines, amination of chlorinated triazine precursors with amines in the presence of bases (e.g., triethylamine) in mixed solvents (dioxane/water) is used.

Polymerization-Related Synthesis

In some cases, triazine derivatives with propylamine groups are synthesized as ligands for polymerization catalysts, involving multi-step synthesis and purification.

- Example: 1,3,5-tris[(3-dimethylamino)propyl]-hexahydro-1,3,5-triazine synthesized for use in atom transfer radical polymerization, involving controlled mixing, nitrogen purging, and temperature control.

Detailed Reaction Conditions and Data

Research Findings and Optimization

- The pH control is critical for successful ring closure; alkaline conditions favor the formation of the triazine ring.

- Reaction temperature influences the induction period and reaction rate; higher temperatures reduce induction time in polymerization-related syntheses.

- Solvent choice affects solubility and reaction kinetics; water or water-organic solvent mixtures are preferred for environmental and reactivity reasons.

- Purification typically involves filtration, recrystallization from benzene/benzine mixtures, or chromatographic methods depending on the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.